molecular formula C12H16O3 B1318573 2-(3,5-Dimethylphenoxy)butanoic acid CAS No. 25140-79-8

2-(3,5-Dimethylphenoxy)butanoic acid

Cat. No. B1318573
M. Wt: 208.25 g/mol
InChI Key: CEMWDKOEAHBYQZ-UHFFFAOYSA-N
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Patent
US04116677

Procedure details

A mixture of 2-(3,5-dimethylphenoxy)-butyric acid [849 g (4.1 moles)], 1075 ml toluene, and 8 ml dimethylformamide was heated to 60° C. in a 5-liter flask fitted with a gas inlet tube, a stirrer, a thermometer and a dry ice condenser. Phosgene, 472 g (4.8 moles), was passed into the solution at 60°-70° C. The mixture was then heated at 60°-70° C. for thirty minutes. The dry ice condenser was then replaced with a water-cooled condenser and the solution was purged with nitrogen to remove excess phosgene and HCl. After 2 hours, purging was discontinued and the solution was vacuum stripped to leave 2-(3,5-dimethylphenoxy)butyryl chloride, 931 g (101% yield), nD30 1.5050.
Quantity
849 g
Type
reactant
Reaction Step One
Quantity
1075 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:12]=[C:13]([CH3:15])[CH:14]=1)[O:5][CH:6]([CH2:10][CH3:11])[C:7](O)=[O:8].C1(C)C=CC=CC=1.C(Cl)([Cl:25])=O.C(=O)=O>O.CN(C)C=O>[CH3:1][C:2]1[CH:3]=[C:4]([CH:12]=[C:13]([CH3:15])[CH:14]=1)[O:5][CH:6]([CH2:10][CH3:11])[C:7]([Cl:25])=[O:8]

Inputs

Step One
Name
Quantity
849 g
Type
reactant
Smiles
CC=1C=C(OC(C(=O)O)CC)C=C(C1)C
Name
Quantity
1075 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a gas inlet tube, a stirrer
CUSTOM
Type
CUSTOM
Details
was passed into the solution at 60°-70° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated at 60°-70° C. for thirty minutes
TEMPERATURE
Type
TEMPERATURE
Details
cooled condenser
CUSTOM
Type
CUSTOM
Details
the solution was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
to remove excess phosgene and HCl
CUSTOM
Type
CUSTOM
Details
purging

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1C=C(OC(C(=O)Cl)CC)C=C(C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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